molecular formula C17H18N4O2 B3013633 1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946338-95-0

1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B3013633
CAS No.: 946338-95-0
M. Wt: 310.357
InChI Key: BFDLKIWWYFHRSJ-UHFFFAOYSA-N
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Description

1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.357. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Approaches

Research has developed efficient synthesis methods for pyridine-pyrimidines and their derivatives, which are valuable in medicinal chemistry and material science. For instance, a study described an efficient synthesis of pyridine-pyrimidines through a multicomponent reaction, highlighting the versatility of these compounds in synthetic chemistry (Rahmani et al., 2018). Another research focused on the DMAP catalyzed synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the use of catalysis to enhance the efficiency of heterocyclic compound synthesis (Khashi et al., 2015).

Chemical Reactivity and Binding Behavior

Studies on ligand-receptor interactions have demonstrated the potential of pyrrolo and pyrido analogues in modulating biological activity through hydrogen-bond formation, suggesting applications in drug development (Dionne et al., 1986). Additionally, research into the versatile binding behavior of pyrimidin derivatives with bipyrimidine has provided insights into the construction of supramolecular architectures, which could be useful in material science and nanotechnology (Maldonado et al., 2009).

Biological Activity and Pharmaceutical Applications

The synthesis and evaluation of pyrido[2,3-d]pyrimidin-4(1H)-ones for antibacterial activity have highlighted the potential of these compounds in addressing microbial resistance, indicating their relevance in the development of new antimicrobial agents (Narayana et al., 2009). Another example includes the autorecycling oxidation of alcohols catalyzed by pyridodipyrimidines, showcasing their utility as NAD(P)+ models in biochemical reactions, which could be instrumental in the design of enzymatic and metabolic studies (Yoneda et al., 1981).

Future Directions

The future directions for this compound involve the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . One of the derivatives with low molecular weight would be an appealing lead compound beneficial to the subsequent optimization .

Properties

IUPAC Name

6,12-dimethyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11-5-6-14-18-15-12(16(22)21(14)10-11)9-13(19(15)2)17(23)20-7-3-4-8-20/h5-6,9-10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDLKIWWYFHRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCCC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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